

# Spectroscopic Characterization of 5-Nitrosopyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Nitrosopyrimidine

CAS No.: 180799-04-6

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## Foreword for the Researcher

This technical guide provides a detailed exploration of the spectroscopic characteristics of **5-nitrosopyrimidine**. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical techniques used to identify and characterize this heterocyclic compound. It is important to note that while extensive experimental data exists for substituted nitrosopyrimidines, the parent compound, **5-nitrosopyrimidine**, is not as widely characterized in publicly accessible literature. Therefore, this guide will combine established spectroscopic principles with data from closely related analogues to present a robust and predictive analysis of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) profiles.

## Molecular Structure and its Spectroscopic Implications

**5-Nitrosopyrimidine** is an aromatic heterocyclic compound with the chemical formula  $\text{C}_4\text{H}_3\text{N}_3\text{O}$ .<sup>[1]</sup> The molecule consists of a pyrimidine ring substituted with a nitroso group ( $-\text{N}=\text{O}$ ) at the 5-position. The presence of the electron-withdrawing nitroso group and the nitrogen atoms within the pyrimidine ring significantly influences the electronic environment and, consequently, the spectroscopic behavior of the molecule. Understanding this structure is key to interpreting the spectral data.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **5-nitrosopyrimidine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide distinct signals corresponding to the protons and carbons of the pyrimidine ring.

## $^1\text{H}$ NMR Spectroscopy

Expected Chemical Shifts: The pyrimidine ring of **5-nitrosopyrimidine** has three protons. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the nitroso group. Protons on aromatic rings typically resonate between 7.0 and 9.0 ppm. The protons at positions 2, 4, and 6 are expected to be in the downfield region of the spectrum. The proton at position 2 will likely be the most deshielded due to its proximity to two nitrogen atoms. The protons at positions 4 and 6 will also be significantly downfield.

Predicted  $^1\text{H}$  NMR Data:

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-2	9.0 - 9.5	Singlet
H-4	8.5 - 9.0	Doublet
H-6	8.5 - 9.0	Doublet

Note: These are predicted values based on the analysis of similar heterocyclic compounds.[\[2\]](#)  
[\[3\]](#)

Experimental Protocol for  $^1\text{H}$  NMR:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-nitrosopyrimidine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

- **Data Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

## $^{13}\text{C}$ NMR Spectroscopy

**Expected Chemical Shifts:** The  $^{13}\text{C}$  NMR spectrum will show three signals for the carbon atoms of the pyrimidine ring. The carbon atom at position 5, bonded to the nitroso group, will be significantly affected. Aromatic carbons typically appear in the range of 100-170 ppm.

Predicted  $^{13}\text{C}$  NMR Data:

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	155 - 165
C-4	150 - 160
C-5	140 - 150
C-6	150 - 160

Note: These are predicted values based on computational models and data from related nitro- and nitroso-substituted aromatic compounds.[\[4\]](#)[\[5\]](#)

Experimental Protocol for  $^{13}\text{C}$  NMR:

- **Sample Preparation:** Prepare a more concentrated sample than for  $^1\text{H}$  NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).
- **Instrument Setup:** Use the same tuned and shimmed instrument as for  $^1\text{H}$  NMR.
- **Data Acquisition:** Acquire the  $^{13}\text{C}$  NMR spectrum. As the natural abundance of  $^{13}\text{C}$  is low, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
- **Data Processing:** Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **5-nitrosopyrimidine** will be characterized by vibrations of the N=O group and the pyrimidine ring.

Characteristic Vibrational Frequencies:

- **N=O Stretch:** The nitroso group has a characteristic stretching vibration that typically appears in the range of 1500-1620  $\text{cm}^{-1}$ . This will be a strong and prominent peak in the spectrum.<sup>[6]</sup>
- **C=N and C=C Stretching:** The pyrimidine ring will exhibit several stretching vibrations for the C=N and C=C bonds in the region of 1400-1600  $\text{cm}^{-1}$ .<sup>[7]</sup>
- **C-H Stretching:** The aromatic C-H stretching vibrations will be observed above 3000  $\text{cm}^{-1}$ .
- **Ring Vibrations:** The in-plane and out-of-plane bending vibrations of the pyrimidine ring will appear in the fingerprint region (below 1500  $\text{cm}^{-1}$ ).<sup>[8][9][10]</sup>

Predicted IR Data:

Functional Group	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity
Aromatic C-H Stretch	3050 - 3150	Medium
N=O Stretch	1520 - 1580	Strong
C=N/C=C Ring Stretch	1400 - 1600	Medium-Strong
C-H In-plane Bend	1000 - 1300	Medium
C-H Out-of-plane Bend	700 - 900	Strong

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

- **Sample Preparation:** Mix a small amount of **5-nitrosopyrimidine** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.

Grind the mixture to a fine powder.

- Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
- Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the identity and elucidating the structure of **5-nitrosopyrimidine**.

Expected Molecular Ion and Fragmentation:

- Molecular Ion ( $M^+$ ): The molecular weight of **5-nitrosopyrimidine** is 109.09 g/mol [\[1\]](#) The mass spectrum should show a molecular ion peak at  $m/z = 109$ .
- Nitrogen Rule: Since **5-nitrosopyrimidine** has an odd number of nitrogen atoms (three), its molecular ion will have an odd mass, which is consistent with the calculated molecular weight.[\[11\]](#)
- Fragmentation Pattern: The molecular ion is expected to undergo fragmentation. Common fragmentation pathways for nitroso compounds involve the loss of the nitroso group (NO, 30 Da) or the nitro group (NO<sub>2</sub>, 46 Da) if rearrangement occurs. The pyrimidine ring can also fragment.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Predicted Major Fragments:

m/z	Identity
109	[M] <sup>+</sup>
79	[M-NO] <sup>+</sup>
52	[C <sub>3</sub> H <sub>2</sub> N] <sup>+</sup>

Experimental Protocol for Mass Spectrometry (Electron Ionization):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** Bombard the sample with a beam of high-energy electrons to generate the molecular ion and fragment ions.
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

## Visualizing the Analytical Workflow

Caption: Workflow for the spectroscopic analysis of **5-nitrosopyrimidine**.

## Safety and Handling

**5-Nitrosopyrimidine** and its derivatives should be handled with care. While specific toxicological data for the parent compound is limited, related compounds can be irritants.<sup>[15]</sup><sup>[16]</sup><sup>[17]</sup><sup>[18]</sup> Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

## Conclusion

The spectroscopic analysis of **5-nitrosopyrimidine** provides a detailed picture of its molecular structure. By combining the insights from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry, researchers can confidently identify and characterize this compound. While direct experimental

data for the parent molecule is not abundant, the predictive analysis presented in this guide, based on established principles and data from analogous structures, offers a solid foundation for its spectroscopic characterization.

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